4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester typically involves the esterification of 4H-Oxocin-5,6-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4H-Oxocin-5,6-dicarboxylic acid.
Reduction: Formation of 4H-Oxocin-5,6-dicarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The compound’s unique ring structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Oxocin-5,6-dicarboxylic acid: The parent compound without the ester groups.
4H-Oxocin-5,6-dicarbinol: The reduced form with alcohol groups instead of esters.
4H-Oxocin-5,6-dicarboxylic acid, 7-methyl-, dimethyl ester: A methylated derivative with similar structural features.
Uniqueness
4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester is unique due to its combination of ester groups and an eight-membered ring structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61265-32-5 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 4H-oxocine-5,6-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-10(12)8-4-3-6-16-7-5-9(8)11(13)15-2/h3,5-7H,4H2,1-2H3 |
InChI Key |
BEXZKZFLMYHWDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=COC=CC1)C(=O)OC |
Origin of Product |
United States |
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